molecular formula C13H13Cl4N3O2S B12017765 N-(1-(((4-Acetylanilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-CL-acetamide CAS No. 406915-46-6

N-(1-(((4-Acetylanilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-CL-acetamide

Katalognummer: B12017765
CAS-Nummer: 406915-46-6
Molekulargewicht: 417.1 g/mol
InChI-Schlüssel: VONQYDHXEOFWKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-(((4-Acetylanilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-CL-acetamide is a complex organic compound with the molecular formula C18H16Cl3N3O2S This compound is known for its unique chemical structure, which includes a trichloroethyl group and an acetylanilino moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(((4-Acetylanilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-CL-acetamide typically involves multiple steps. One common method includes the reaction of 4-acetylaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 2,2,2-trichloroethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-(((4-Acetylanilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-CL-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-(1-(((4-Acetylanilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-CL-acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-(1-(((4-Acetylanilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-CL-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-(((4-Acetylanilino)carbothioyl)amino)-2,2,2-trichloroethyl)-3-iodobenzamide
  • N-(1-(((4-Acetylanilino)carbothioyl)amino)-2,2,2-trichloroethyl)benzamide
  • N-(1-(((4-Acetylanilino)carbothioyl)amino)-2,2,2-trichloroethyl)hexanamide

Uniqueness

N-(1-(((4-Acetylanilino)carbothioyl)amino)-2,2,2-trichloroethyl)-2-CL-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trichloroethyl group enhances its reactivity, while the acetylanilino moiety contributes to its potential therapeutic effects. This combination makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

406915-46-6

Molekularformel

C13H13Cl4N3O2S

Molekulargewicht

417.1 g/mol

IUPAC-Name

N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-chloroacetamide

InChI

InChI=1S/C13H13Cl4N3O2S/c1-7(21)8-2-4-9(5-3-8)18-12(23)20-11(13(15,16)17)19-10(22)6-14/h2-5,11H,6H2,1H3,(H,19,22)(H2,18,20,23)

InChI-Schlüssel

VONQYDHXEOFWKV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.